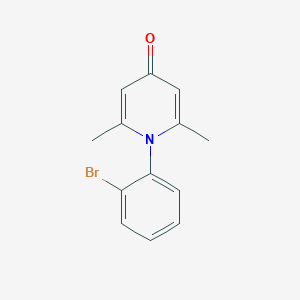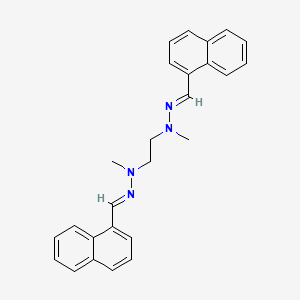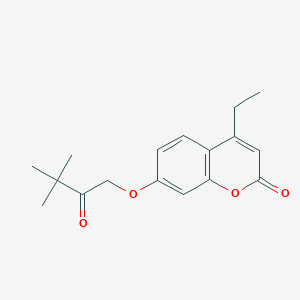![molecular formula C12H17N3O2 B5780283 N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide, also known as HDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HDP is a hydrazine derivative that has been shown to exhibit potent biological activities, making it a promising candidate for drug discovery and development. In
Mechanism of Action
The exact mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is not fully understood. However, it has been proposed that N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress, and reducing inflammation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to modulate various enzymes and proteins such as caspases, Bcl-2, and COX-2.
Advantages and Limitations for Lab Experiments
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments such as its potent biological activity, its ability to modulate various signaling pathways, and its potential for drug discovery and development. However, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has some limitations such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide research such as exploring its potential applications in other scientific research fields, investigating its toxicity and safety profile, and optimizing its chemical structure for improved biological activity. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has potential applications in drug discovery and development, and further studies are needed to fully explore its therapeutic potential.
Conclusion
In conclusion, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific research fields. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exhibits potent biological activity and has the potential for drug discovery and development. Further studies are needed to fully understand its mechanism of action, toxicity, and therapeutic potential.
Synthesis Methods
The synthesis of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide involves the reaction of 3-(hydrazinocarbonyl)benzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)11(17)14-9-6-4-5-8(7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGNOLQAMEWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)



![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)




![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)